molecular formula C8H19NO B1375263 1-Amino-5,5-dimethylhexan-3-ol CAS No. 1447964-55-7

1-Amino-5,5-dimethylhexan-3-ol

Cat. No.: B1375263
CAS No.: 1447964-55-7
M. Wt: 145.24 g/mol
InChI Key: QXTDSFUXQXFVLS-UHFFFAOYSA-N
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Description

1-Amino-5,5-dimethylhexan-3-ol is a synthetic compound known for its stimulant and thermogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5,5-dimethylhexan-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5,5-dimethylhexan-3-one with ammonia or an amine source in the presence of a reducing agent. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. The compound is then purified through processes such as distillation or crystallization to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5,5-dimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

1-Amino-5,5-dimethylhexan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a stimulant.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the formulation of various industrial products, including supplements and performance enhancers.

Mechanism of Action

The mechanism of action of 1-Amino-5,5-dimethylhexan-3-ol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter release and uptake, particularly in the central nervous system. This modulation can lead to increased alertness and energy levels. The exact pathways and molecular targets are still under investigation, but it is known to influence adrenergic receptors and other related pathways .

Comparison with Similar Compounds

1-Amino-5,5-dimethylhexan-3-ol is often compared to similar compounds such as 1,3-dimethylamylamine (DMAA) due to their structural similarities and stimulant properties. this compound is considered to have a more favorable safety profile and is less likely to cause adverse effects. Other similar compounds include 2-amino-5-methylhexane and 1-amino-2,5-dimethylhexane, which share some chemical characteristics but differ in their specific applications and effects.

Properties

IUPAC Name

1-amino-5,5-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2,3)6-7(10)4-5-9/h7,10H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTDSFUXQXFVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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